molecular formula C12H15ClO4 B3372179 3-(2-Chloropropyl)-4,5-dimethoxybenzoic acid CAS No. 877964-62-0

3-(2-Chloropropyl)-4,5-dimethoxybenzoic acid

Cat. No.: B3372179
CAS No.: 877964-62-0
M. Wt: 258.7 g/mol
InChI Key: GWVLZGIQZSLWOM-UHFFFAOYSA-N
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Description

3-(2-Chloropropyl)-4,5-dimethoxybenzoic acid is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of a chloropropyl group and two methoxy groups attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Chloropropyl)-4,5-dimethoxybenzoic acid typically involves the chlorination of a suitable precursor followed by the introduction of the propyl group. One common method involves the reaction of 4,5-dimethoxybenzoic acid with 2-chloropropanol in the presence of a strong acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale chlorination and esterification processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques such as crystallization and distillation .

Chemical Reactions Analysis

Types of Reactions

3-(2-Chloropropyl)-4,5-dimethoxybenzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(2-Chloropropyl)-4,5-dimethoxybenzoic acid has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 3-(2-Chloropropyl)-4,5-dimethoxybenzoic acid involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2-Chloropropyl)-4,5-dimethoxybenzoic acid is unique due to the combination of its chloropropyl and methoxy groups, which confer distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

3-(2-chloropropyl)-4,5-dimethoxybenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15ClO4/c1-7(13)4-8-5-9(12(14)15)6-10(16-2)11(8)17-3/h5-7H,4H2,1-3H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWVLZGIQZSLWOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=C(C(=CC(=C1)C(=O)O)OC)OC)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(2-Chloropropyl)-4,5-dimethoxybenzoic acid
Reactant of Route 2
3-(2-Chloropropyl)-4,5-dimethoxybenzoic acid
Reactant of Route 3
3-(2-Chloropropyl)-4,5-dimethoxybenzoic acid
Reactant of Route 4
3-(2-Chloropropyl)-4,5-dimethoxybenzoic acid
Reactant of Route 5
3-(2-Chloropropyl)-4,5-dimethoxybenzoic acid
Reactant of Route 6
3-(2-Chloropropyl)-4,5-dimethoxybenzoic acid

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